molecular formula C10H9ClF3N B13037208 (1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine

(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13037208
M. Wt: 235.63 g/mol
InChI Key: UERVRKCIWXTVLP-SECBINFHSA-N
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Description

(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a phenyl ring attached to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using carbon-centered radical intermediates . The reaction conditions often require the presence of a suitable catalyst and specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the addition of a cobalt salt solution, a tin alkali solution, and ammonia water into a base solution, followed by aging, solid-liquid separation, and calcination .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding to these targets, leading to changes in cellular pathways and biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine is unique due to the combination of its chloro, trifluoromethyl, and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and scientific research.

Biological Activity

(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine, a compound with significant biological implications, has garnered attention in pharmaceutical research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a prop-2-enylamine backbone with a 4-chloro-3-(trifluoromethyl)phenyl substituent. This configuration contributes to its unique biological properties.

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been evaluated for its effects on different cancer cell lines, demonstrating dose-dependent cytotoxicity.
  • Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit certain enzymes involved in cancer progression. In vitro assays revealed significant inhibitory effects on specific target enzymes.
  • Modulation of Signaling Pathways : Preliminary data suggest that this compound may modulate key signaling pathways associated with cell survival and apoptosis, particularly in T-cells.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed:

  • Tyrosine Kinase Inhibition : The compound may act as a non-receptor tyrosine kinase inhibitor, influencing T-cell maturation and function by interfering with TCR-linked signaling pathways .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in cancer cells, leading to apoptosis through ROS-mediated pathways.
  • Gene Expression Modulation : It may alter the expression of genes involved in cell cycle regulation and apoptosis, contributing to its antitumor effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study 1 : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different lines .
  • Study 2 : Another investigation focused on the compound's effect on T-cell activation. Results indicated that it could downregulate the expression of activation markers in CD4+ T-cells, suggesting an immunomodulatory role .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor ActivityIC50 values between 10 - 30 µM
Enzyme InhibitionSignificant inhibition observed
T-cell ModulationDownregulation of activation markers

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

(1R)-1-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m1/s1

InChI Key

UERVRKCIWXTVLP-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N

Origin of Product

United States

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